ethyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate
CAS No.: 946261-25-2
Cat. No.: VC11922299
Molecular Formula: C22H24N4O6S
Molecular Weight: 472.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946261-25-2 |
|---|---|
| Molecular Formula | C22H24N4O6S |
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | ethyl 4-[[2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H24N4O6S/c1-5-32-21(29)13-6-8-15(9-7-13)24-16(27)12-33-18-14(11-31-4)10-23-19-17(18)20(28)26(3)22(30)25(19)2/h6-10H,5,11-12H2,1-4H3,(H,24,27) |
| Standard InChI Key | NNSCXKMQIYLFAQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2COC)N(C(=O)N(C3=O)C)C |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2COC)N(C(=O)N(C3=O)C)C |
Introduction
Synthesis and Potential Applications
The synthesis of ethyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate would likely involve multiple steps, similar to other compounds with pyrido[2,3-d]pyrimidine cores. Common reagents include alkyl halides and thiols in organic solvents like dichloromethane or dimethylformamide.
Given its structural features, this compound may exhibit antimicrobial or anticancer properties, similar to other pyrido[2,3-d]pyrimidine derivatives. Interaction studies are crucial for understanding how it interacts with biological targets, which typically involve techniques such as molecular docking and spectroscopy.
Research Findings and Future Directions
While specific research findings on ethyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate are not available, compounds with similar structures have shown promise in various biological applications. For instance, derivatives of pyrido[2,3-d]pyrimidines have been explored for their potential as enzyme inhibitors or anticancer agents.
Future research should focus on synthesizing this compound and conducting thorough biological activity assays to explore its therapeutic potential. Additionally, computational studies, such as molecular docking, could provide insights into its interaction with specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume